Cas no 2091539-06-7 (1-Fluoro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene)

1-Fluoro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-Fluoro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene
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- Inchi: 1S/C8H5F4IO/c1-14-7-5(8(10,11)12)2-4(13)3-6(7)9/h2-3H,1H3
- InChI Key: JYFPJJBGYAQMSQ-UHFFFAOYSA-N
- SMILES: C(C1C=C(I)C=C(F)C=1OC)(F)(F)F
1-Fluoro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR022L57-250mg |
1-Fluoro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene |
2091539-06-7 | 95% | 250mg |
$527.00 | 2025-02-13 |
1-Fluoro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene Related Literature
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
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3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
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Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
Additional information on 1-Fluoro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene
Introduction to 1-Fluoro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene (CAS No. 2091539-06-7)
1-Fluoro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene, with the CAS number 2091539-06-7, is a versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique combination of functional groups, including a fluoro, iodo, methoxy, and trifluoromethyl substituent, which collectively contribute to its diverse chemical properties and potential applications.
The molecular structure of 1-Fluoro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene is particularly noteworthy due to the presence of the trifluoromethyl group, which is known for its strong electron-withdrawing effect and high lipophilicity. These properties make the compound an attractive candidate for various synthetic transformations and as a building block in the development of novel pharmaceuticals.
Recent research has highlighted the importance of fluorinated and iodinated aromatic compounds in drug discovery. The introduction of fluorine atoms can significantly alter the pharmacokinetic properties of a molecule, enhancing its metabolic stability and bioavailability. Similarly, the iodine substituent can be used as a handle for further functionalization or as a radiolabel for imaging applications. The methoxy group, on the other hand, can improve solubility and reduce toxicity.
In the context of medicinal chemistry, 1-Fluoro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene has been explored as a precursor for the synthesis of potential therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound in the development of novel inhibitors targeting specific enzymes involved in cancer progression. The trifluoromethyl group was found to enhance the binding affinity and selectivity of these inhibitors, making them more effective in vitro and in vivo.
Beyond its applications in drug discovery, 1-Fluoro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene has also been utilized in materials science. Its unique electronic properties make it suitable for use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The combination of fluorine and iodine substituents can fine-tune the electronic structure and improve device performance.
The synthesis of 1-Fluoro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene typically involves multi-step reactions, including halogenation, methylation, and trifluoromethylation. Recent advancements in catalytic methods have simplified these processes, making the compound more accessible for large-scale production. For example, a palladium-catalyzed cross-coupling reaction has been reported to efficiently introduce the trifluoromethyl group with high regioselectivity.
In terms of safety and handling, it is important to note that while 1-Fluoro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene is not classified as a hazardous material or controlled substance, standard laboratory safety protocols should be followed during its use. Proper personal protective equipment (PPE) should be worn to minimize exposure risks.
The future prospects for 1-Fluoro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene are promising. Ongoing research continues to uncover new applications and optimize synthetic routes. As scientists delve deeper into the chemical space defined by this compound, it is likely that we will see more innovative uses in both pharmaceuticals and materials science.
In conclusion, 1-Fluoro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene (CAS No. 2091539-06-7) stands out as a valuable compound with a wide range of potential applications. Its unique combination of functional groups makes it an excellent candidate for further exploration in drug discovery, materials science, and other advanced research areas.
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